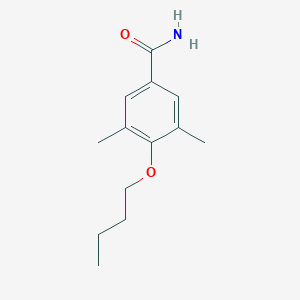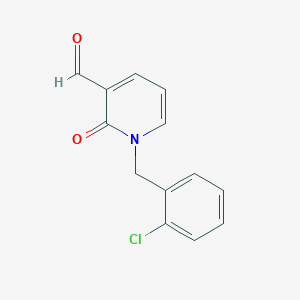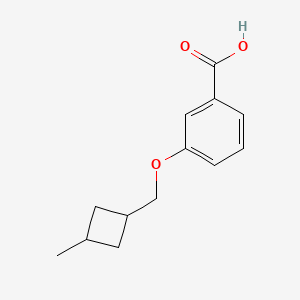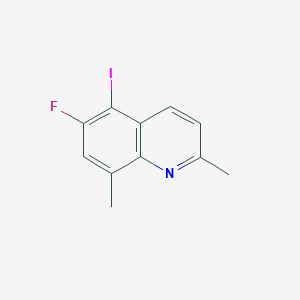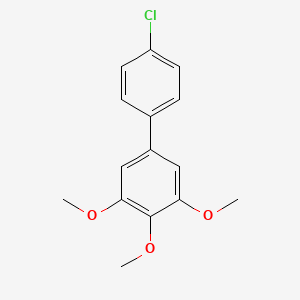![molecular formula C13H12N4O2S B12995356 6-Mercapto-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12995356.png)
6-Mercapto-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Mercapto-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings. The presence of a mercapto group (–SH) and a methoxy group (–OCH₃) further enhances its chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of 6-Mercapto-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a β-keto ester.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the pyrimidine ring through cyclization.
Introduction of the mercapto group:
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
6-Mercapto-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Mercapto-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol-containing enzymes, leading to inhibition of their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
6-Mercapto-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
6-Mercapto-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
6-Mercapto-1-(2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Contains a hydroxy group instead of a methoxy group, which may affect its solubility and interaction with biological targets.
6-Mercapto-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the methyl group, which may influence its steric properties and overall activity.
Propriétés
Formule moléculaire |
C13H12N4O2S |
|---|---|
Poids moléculaire |
288.33 g/mol |
Nom IUPAC |
1-(2-methoxy-5-methylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N4O2S/c1-7-3-4-10(19-2)9(5-7)17-11-8(6-14-17)12(18)16-13(20)15-11/h3-6H,1-2H3,(H2,15,16,18,20) |
Clé InChI |
SFAOZNUQEJGHNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



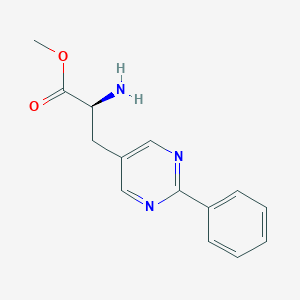
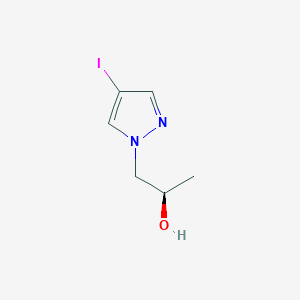
![tert-Butyl (7S)-7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12995297.png)

![2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B12995311.png)


